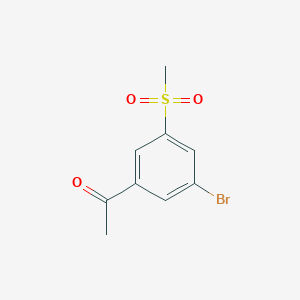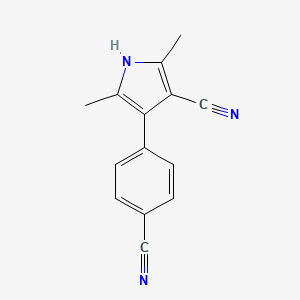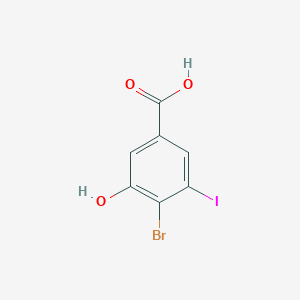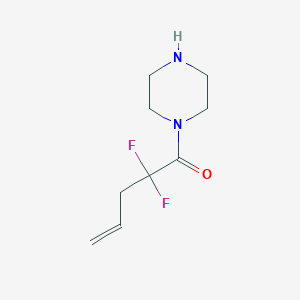
2,2-Difluoro-1-(piperazin-1-yl)pent-4-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One is a fluorinated organic compound characterized by the presence of both difluoro and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One typically involves the reaction of a difluoroalkyl halide with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like acetonitrile and a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroalkyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of difluoro ketones or carboxylic acids.
Reduction: Formation of difluoro alcohols.
Substitution: Formation of various substituted piperazinyl derivatives.
Scientific Research Applications
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The piperazinyl group can further modulate the compound’s pharmacokinetic properties, such as solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-methyl-1-piperazinyl)-2-phenoxyethanone
- 2,2-Difluoro-1-[4-(5-nitro-2-pyridinyl)-1-piperazinyl]ethanone
- 2,2-Difluoro-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone
Uniqueness
2,2-Difluoro-1-(1-Piperazinyl)-4-Penten-1-One is unique due to its specific combination of difluoro and piperazinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
CAS No. |
191351-84-5 |
|---|---|
Molecular Formula |
C9H14F2N2O |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,2-difluoro-1-piperazin-1-ylpent-4-en-1-one |
InChI |
InChI=1S/C9H14F2N2O/c1-2-3-9(10,11)8(14)13-6-4-12-5-7-13/h2,12H,1,3-7H2 |
InChI Key |
XYBHPGWSZHRLSI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)N1CCNCC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Mercaptobenzo[d]oxazole-2-carbonitrile](/img/structure/B12855432.png)
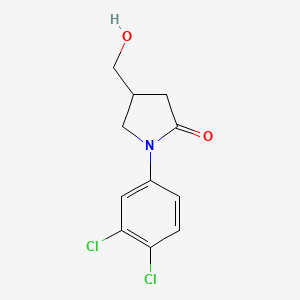
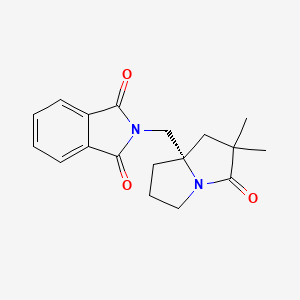

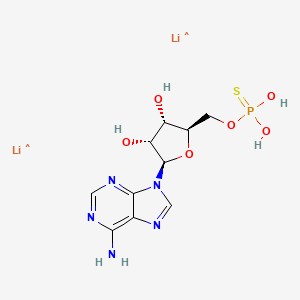

![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
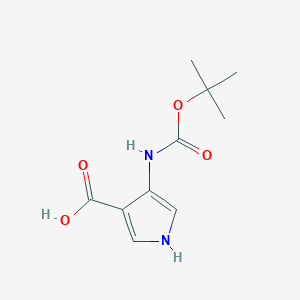
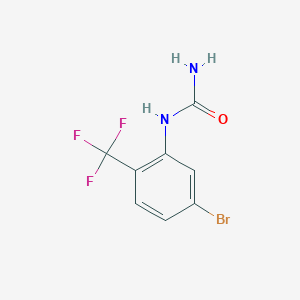
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
